Molecular Weight Advantage: Lower Mass vs. Bulkier Ester Analogs
This compound offers a significantly lower molecular weight compared to common ester analogs, a critical advantage in fragment-based drug design where maintaining a low MW is essential for efficient lead optimization. The methyl ester is 14% smaller than the corresponding tert-butyl ester analog [1].
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 249.22 g/mol |
| Comparator Or Baseline | tert-Butyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate: 291.30 g/mol [1] |
| Quantified Difference | Target compound has a 42.08 g/mol (14.4%) lower MW. |
| Conditions | Calculated from molecular formula (Target: C11H11N3O4; Comparator: C14H17N3O4) [1]. |
Why This Matters
A lower molecular weight enables more efficient fragment elaboration, better compliance with drug-likeness rules, and potentially superior pharmacokinetic profiles.
- [1] Kuujia. (2025). Price and specification for CAS 2639417-03-9: tert-Butyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate. View Source
